molecular formula C20H20N2O3 B13357812 5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13357812
M. Wt: 336.4 g/mol
InChI Key: FBPNUEDWSDPEKX-VBKFSLOCSA-N
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Description

5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazolinone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to an imidazolinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3,4-diethoxybenzaldehyde reacts with 2-phenyl-3,5-dihydro-4H-imidazol-4-one in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazolinone derivatives, reduced dihydroimidazolinones, and various substituted benzylidene derivatives .

Scientific Research Applications

5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-11-10-14(13-18(17)25-4-2)12-16-20(23)22-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b16-12-

InChI Key

FBPNUEDWSDPEKX-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)OCC

Origin of Product

United States

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